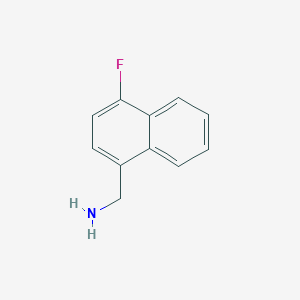

4-Fluoro-1-naphthalenemethanamine

Description

4-Fluoro-1-naphthalenemethanamine is a fluorinated aromatic amine with the molecular formula C₁₁H₁₀FN. Its hydrochloride salt, (4-Fluoronaphthalen-1-yl)methanamine hydrochloride, has the CAS number 870562-26-8 and is marketed for medicinal research purposes, though it remains unvalidated for clinical applications . The compound features a naphthalene backbone substituted with a fluorine atom at the 4-position and a methanamine group at the 1-position.

Properties

IUPAC Name |

(4-fluoronaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXAGNCIQOMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610443 | |

| Record name | 1-(4-Fluoronaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-35-0 | |

| Record name | 1-(4-Fluoronaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-naphthalenemethanamine typically involves the following steps:

Nitration and Reduction: The starting material, 1-naphthylamine, undergoes nitration to form 4-nitro-1-naphthylamine. This intermediate is then reduced to 4-amino-1-naphthylamine.

Amination: Finally, the 4-fluoro-1-naphthylamine is converted to this compound through a reductive amination process.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by fluorination using specialized equipment to handle fluorine-containing reagents safely. The final amination step is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthalenemethanamine undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution (SNAr): This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles such as thiolates or amines.

Oxidation and Reduction: It can undergo oxidation to form corresponding naphthaldehydes or reduction to form naphthylamines.

Substitution Reactions: The amine group can be involved in substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include methylthiolate ions, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Naphthaldehydes: Formed through oxidation reactions.

Naphthylamines: Resulting from reduction reactions.

Substituted Derivatives: Various amides, imines, and other derivatives formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

Chiral Amine Synthesis

4-Fluoro-1-naphthalenemethanamine is utilized as a building block in the synthesis of chiral amines. Recent advancements in asymmetric synthesis have highlighted its role in the formation of complex amine structures through various catalytic processes. Notably, it has been employed in the asymmetric hydrogenation of imines and enamines, demonstrating high enantioselectivity and yield. This application is crucial for developing pharmaceuticals where chirality is a significant factor in biological activity .

Multicomponent Reactions

The compound has also been incorporated into multicomponent reactions, such as the Petasis reaction, which allows for the efficient construction of diverse molecular architectures. Its ability to participate in these reactions enhances the versatility of synthetic pathways available to chemists .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a precursor for various pharmaceutical compounds. Its structural features contribute to the pharmacokinetic and pharmacodynamic properties of drug candidates. Research indicates that derivatives of this compound exhibit potential as therapeutic agents against various diseases, including cancer and neurodegenerative disorders .

Pharmacological Studies

Studies have shown that compounds derived from this compound can interact with specific biological targets, leading to promising results in preclinical trials. These interactions are often studied using high-throughput screening methods to identify lead compounds for further development .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties such as thermal stability and mechanical strength. Fluorinated compounds are known to impart unique characteristics to polymers, making them suitable for applications in electronics and coatings .

Photocatalysis

Recent research has investigated the use of this compound in photocatalytic systems. Its ability to absorb light in specific wavelengths makes it a candidate for applications in environmental remediation and energy conversion processes .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in the asymmetric hydrogenation of imines, achieving enantioselectivities greater than 95%. The reaction conditions were optimized using chiral phosphine ligands, showcasing the compound's utility in producing chiral pharmaceuticals .

Case Study 2: Drug Development

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated significant cytotoxic effects against specific cancer cell lines, warranting further exploration into their mechanism of action .

Case Study 3: Polymer Applications

Research into the incorporation of this compound into polyimide films revealed enhanced thermal stability compared to non-fluorinated counterparts. This finding suggests potential applications in high-performance materials used in aerospace and electronics .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthalenemethanamine involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The fluorine atom’s electron-withdrawing effect enhances the compound’s reactivity towards nucleophiles, facilitating substitution reactions.

Binding to Biological Targets: The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

Fluorination at the 4-position distinguishes this compound from non-fluorinated naphthalenemethanamines. Fluorine’s electron-withdrawing nature increases aromatic ring stability and modulates electronic interactions, which can enhance binding affinity in receptor-ligand systems.

Amine Group Variations

- R-(+)-1-(Naphthyl) Ethylamine (CAS 3886-70-2): This compound replaces the methanamine group with a bulkier ethylamine substituent. It is advised for pharmaceutical intermediate synthesis but restricted in food-contact applications due to safety concerns .

- 1-(4-Fluorophenyl)-N-methylmethanamine : This analog substitutes the naphthalene ring with a fluorophenyl group and adds an N-methyl group. The phenyl ring’s reduced surface area compared to naphthalene may decrease hydrophobic interactions, while methylation could alter metabolic stability .

Pharmacokinetic and Solubility Profiles

The hydrochloride salt of 4-Fluoro-1-naphthalenemethanamine (CAS 870562-26-8) improves aqueous solubility, a critical factor for bioavailability in drug development. In contrast, sulfonic acid derivatives (e.g., 1-Naphthylamine-4-sulfonic acid) are highly water-soluble but lack the lipophilicity required for blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Physicochemical Trends

| Property | This compound | R-(+)-1-(Naphthyl) ethylamine | 1-Naphthylamine-4-sulfonic acid |

|---|---|---|---|

| Lipophilicity | High (fluorine + naphthalene) | Moderate (ethylamine) | Low (sulfonic acid) |

| Solubility | Moderate (improved as HCl salt) | Low | High |

| Bioactivity Potential | High (drug discovery) | Intermediate (synthesis) | Low (industrial use) |

Biological Activity

4-Fluoro-1-naphthalenemethanamine is an organic compound characterized by the molecular formula . It features a fluorine atom at the 4-position of the naphthalene ring and an amine group attached to the methylene bridge. This structure imparts unique chemical properties that make it a subject of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through hydrogen bonding and ionic interactions, facilitated by its amine group. The electron-withdrawing effect of the fluorine atom enhances the compound's reactivity, making it suitable for various nucleophilic substitution reactions. This mechanism is crucial for its potential applications in drug design and development, as it can influence the binding affinity to biological targets .

Binding Affinity and Target Interactions

The compound's amine functionality allows it to form stable interactions with various biological targets, including enzymes and receptors. For instance, studies have demonstrated its potential as a ligand in enzyme catalysis, where it can modulate enzyme activity through competitive inhibition or allosteric modulation .

Case Studies

- Enzyme Interaction : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. In one study, modifications to the naphthalene structure improved binding affinity to a target enzyme by enhancing hydrophobic interactions .

- Drug Development : In a drug design context, compounds similar to this compound have been explored for their ability to penetrate biological membranes effectively. This property is essential for developing oral bioavailable drugs. A comparative analysis indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles due to increased lipophilicity .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, although further research is necessary to elucidate the exact pathways involved .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-naphthaldehyde | Contains an aldehyde group | Moderate reactivity in nucleophilic substitutions |

| 1-Fluoronaphthalene | Lacks amine functionality | Limited biological activity compared to 4-fluoro compound |

| 4-Fluoro-1-naphthaldehyde | Similar structure with aldehyde | Enhanced binding affinity due to naphthalene core |

This table highlights how the presence of both a fluorine atom and an amine group in this compound contributes to its unique reactivity and potential therapeutic applications compared to related compounds.

Research Findings

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. Techniques such as asymmetric synthesis have been employed to enhance enantioselectivity, yielding compounds with specific biological activities .

Moreover, computational studies have supported the rational design of new derivatives aimed at optimizing their biological activity and reducing toxicity profiles. These findings underscore the significance of structural modifications in enhancing the therapeutic potential of fluorinated naphthalene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.